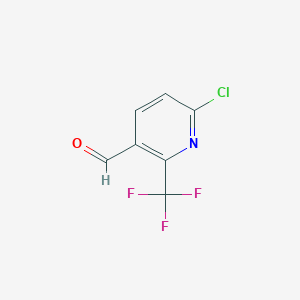

6-Chloro-2-(trifluoromethyl)nicotinaldehyde

Description

BenchChem offers high-quality 6-Chloro-2-(trifluoromethyl)nicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-(trifluoromethyl)nicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO/c8-5-2-1-4(3-13)6(12-5)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSYHTUSHNJVSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227581-44-3 | |

| Record name | 6-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Strategic Synthesis of 6-Chloro-2-(trifluoromethyl)nicotinaldehyde

Executive Summary

6-Chloro-2-(trifluoromethyl)nicotinaldehyde is a high-value heteroaromatic scaffold characterized by three distinct reactive handles: an electrophilic aldehyde at C3, a nucleophilic displacement-ready chlorine at C6, and a lipophilic trifluoromethyl group at C2. This specific substitution pattern renders it a critical intermediate for next-generation kinase inhibitors and fluorinated agrochemicals (e.g., SDHI fungicides).

While direct formylation of electron-deficient pyridines is chemically arduous, this guide presents a modular, scalable synthetic strategy prioritizing regiochemical fidelity and process safety. The core protocol leverages the chemoselective reduction of the corresponding nicotinic acid, avoiding the cryogenic hazards of direct lithiation on scale.

Retrosynthetic Analysis & Strategy

The synthesis is best approached via a Redox-Manipulation Strategy rather than direct electrophilic aromatic substitution (EAS), due to the severe electron deficiency imposed by both the pyridine nitrogen and the

Strategic Disconnections

-

C3-Formyl Bond: Disconnected via oxidation of the corresponding primary alcohol. This avoids the over-reduction risks associated with reducing esters directly to aldehydes.

-

C3-Hydroxymethyl Bond: Derived from the carboxylic acid or ester.

-

Pyridine Core: The 6-chloro-2-(trifluoromethyl)nicotinic acid precursor is typically assembled via cyclocondensation (e.g., ethyl 4,4,4-trifluoroacetoacetate + vinyl ethers), ensuring the correct regiochemistry of the

and

Visualization: Retrosynthetic Pathway

Figure 1: Retrosynthetic logic flow prioritizing the stability of the CF3 group and regiochemistry.

Primary Synthetic Protocol: The "Acid-Reduction" Route

This route is the industry "Gold Standard" for reliability. It circumvents the regioselectivity issues of Directed Ortho Metalation (DoM) and provides a robust pathway for scale-up.

Phase 1: Chemoselective Reduction

Objective: Convert 6-chloro-2-(trifluoromethyl)nicotinic acid to (6-chloro-2-(trifluoromethyl)pyridin-3-yl)methanol.

Rationale: We utilize Borane-Dimethyl Sulfide (BH3·DMS) or Borane-THF . Unlike Lithium Aluminum Hydride (LiAlH4), Borane is chemoselective for carboxylic acids in the presence of halides (Cl) and trifluoromethyl groups, minimizing the risk of hydrodehalogenation (stripping the Cl) or defluorination.

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and N2 inlet.

-

Solvation: Dissolve 6-chloro-2-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous THF (0.5 M concentration). Cool to 0°C.[1][2]

-

Addition: Dropwise add

(2.0 - 3.0 eq) over 30 minutes. The evolution of hydrogen gas will be observed. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC/HPLC.

-

Quench: Cool to 0°C. Carefully add Methanol (excess) to quench unreacted borane (Caution: vigorous gas evolution).

-

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated

and brine. Dry over

Phase 2: Controlled Oxidation

Objective: Oxidize the alcohol to the target aldehyde without over-oxidation to the acid.

Rationale: Manganese Dioxide (

Protocol:

-

Solvation: Dissolve the crude alcohol from Phase 1 in Dichloromethane (DCM) or Chloroform (0.2 M).

-

Addition: Add activated

(10.0 eq). Note: High stoichiometry is standard for MnO2 surface-mediated reactions. -

Reaction: Stir at RT or mild reflux (40°C) for 12–16 hours.

-

Filtration: Filter the suspension through a pad of Celite to remove the manganese salts.

-

Purification: Concentrate the filtrate. The product often crystallizes or can be purified via short-path silica chromatography (Hexane/EtOAc).

Process Data Summary

| Parameter | Phase 1 (Reduction) | Phase 2 (Oxidation) |

| Reagent | Activated | |

| Solvent | THF (Anhydrous) | DCM or |

| Temp | 0°C | RT |

| Time | 3–4 Hours | 12–16 Hours |

| Yield Target | 85–92% | 88–95% |

| Critical Risk | Hydrolysis of Cl (avoid water/heat) | Over-oxidation (rare with |

Alternative Route: Direct Lithiation (Low Temperature)

For research settings where the 2-chloro-6-(trifluoromethyl)pyridine precursor is available, a direct formylation via Directed Ortho Metalation (DoM) is possible but requires strict cryogenic control.

-

Reagent: LDA (Lithium Diisopropylamide) or

-BuLi. -

Condition: -78°C in THF.

-

Electrophile: DMF (N,N-Dimethylformamide).

-

Mechanism: The acidity of the C3 proton is enhanced by the adjacent electron-withdrawing

group. However, the directing power of Cl at C6 competes (directing to C5). -

Warning: This route often yields a mixture of regioisomers (C3-CHO vs C5-CHO) and is less robust than the acid reduction route.

Workflow Visualization

The following diagram details the critical decision points and flow for the primary synthesis route.

Figure 2: Step-by-step process flow for the Acid-Reduction-Oxidation pathway.

Analytical Characterization & QC

To ensure the integrity of the synthesized material, the following analytical markers must be verified:

-

1H NMR (CDCl3):

-

Aldehyde (-CHO): Look for a distinct singlet downfield at

10.2–10.4 ppm . -

Aromatic Protons: Two doublets (if 3,4-substitution pattern) or singlets depending on the exact coupling constants influenced by F and Cl.

-

-

19F NMR:

-

Trifluoromethyl (-CF3): A singlet around

-68 ppm .

-

-

Mass Spectrometry (LC-MS):

-

Confirm the presence of the Chlorine isotope pattern (M and M+2 in 3:1 ratio).

-

References

-

Schlosser, M. (2006). The "Magic" Methyl Group: Virtues and Vices of the Trifluoromethyl Group. Angewandte Chemie International Edition. Link

-

ChemicalBook. (2023). 6-(Trifluoromethyl)pyridine-3-carboxaldehyde Synthesis Protocols. (Analogous chemistry applied to 6-Cl variant). Link

-

National Center for Biotechnology Information. (2023). Synthesis of trifluoromethylpyridines as active agrochemical ingredients.[3][4][5] PubChem / PMC. Link

-

Google Patents. (2012). Preparation method of 2-chloro nicotinaldehyde derivatives.[5][6] (General methodology for acid-to-aldehyde reduction). Link

Sources

- 1. 6-(TRIFLUOROMETHYL)PYRIDINE-3-CARBOXALDEHYDE | 386704-12-7 [chemicalbook.com]

- 2. CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde | 914636-56-9 [smolecule.com]

- 6. CN104478795A - Preparation method of 2-chloro nicotinaldehyde - Google Patents [patents.google.com]

6-Chloro-2-(trifluoromethyl)nicotinaldehyde chemical properties

CAS No: 1227581-44-3 Molecular Formula: C₇H₃ClF₃NO Molecular Weight: 209.55 g/mol

Executive Summary

6-Chloro-2-(trifluoromethyl)nicotinaldehyde (CTNA) is a high-value heterocyclic building block characterized by a "push-pull" electronic architecture. Its utility in drug discovery stems from its dual electrophilic nature: the aldehyde moiety at C3 serves as a condensation handle, while the chlorine atom at C6 acts as a highly activated leaving group for nucleophilic aromatic substitution (

Part 1: Structural Analysis & Physicochemical Profile

The reactivity of CTNA is dictated by the electronic interplay between the pyridine nitrogen and its three substituents.

| Property | Value | Structural Implication |

| CAS Number | 1227581-44-3 | Unambiguous identifier for the specific 6-Cl, 2-CF₃ isomer. |

| LogP (Calc) | ~2.17 | Moderate lipophilicity; suitable for CNS-active drug design. |

| H-Bond Acceptors | 3 (N, O, F) | The pyridine nitrogen and aldehyde oxygen are key interaction points. |

| Electronic State | The ring is highly deactivated by the -I (inductive) effects of | |

| C6 Reactivity | High | The C6 position is activated for |

Electronic "Warhead" Map

The molecule possesses two distinct reactive centers (electrophiles) and one stabilizing group:

-

C3-Aldehyde: A classic electrophile for reductive amination, Wittig olefination, and heterocyclization.

-

C6-Chlorine: A "hot" site for displacement by amines, thiols, or alkoxides. The activation energy for this displacement is lowered significantly by the electron-withdrawing trifluoromethyl group at C2 and the aldehyde at C3.

-

C2-Trifluoromethyl: Acts as a metabolic blocker (preventing oxidation at C2) and increases the overall lipophilicity of the scaffold.

Part 2: Synthetic Accessibility

While CTNA is commercially available, batch-to-batch variability in purity can affect sensitive metal-catalyzed couplings. A robust, self-validating synthesis from the more stable precursor, 6-chloro-2-(trifluoromethyl)nicotinic acid (CAS 261635-83-0) , is recommended for controlling quality.

Synthetic Workflow Diagram

The following workflow illustrates the conversion of the acid to the aldehyde via a two-step reduction-oxidation sequence, avoiding the over-reduction often seen with direct ester reduction.

Caption: Two-step synthesis of CTNA involving chemoselective reduction followed by mild oxidation.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of CTNA from Nicotinic Acid

Objective: Prepare 5.0 g of high-purity aldehyde.

Step A: Reduction to Alcohol

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

-

Dissolution: Dissolve 6-chloro-2-(trifluoromethyl)nicotinic acid (5.0 g, 22.1 mmol) in anhydrous THF (50 mL). Cool to 0°C.

-

Activation: Add

(3.3 mL, 26.5 mmol) dropwise. Stir for 15 min. -

Reduction: Add

(1.0 g, 26.5 mmol) portion-wise over 20 min. Caution: Gas evolution. -

Reaction: Allow to warm to RT and stir for 3 hours. Monitor by TLC (50% EtOAc/Hexane). The acid spot (

) should disappear, replaced by the alcohol ( -

Workup: Quench with sat.

. Extract with EtOAc (3x). Wash combined organics with brine, dry over

Step B: Oxidation to Aldehyde

-

Reaction: Dissolve the crude alcohol in DCM (100 mL). Add activated

(10 eq, ~19 g). -

Conditions: Reflux for 4–6 hours. Note:

quality is critical; use freshly activated reagent. -

Filtration: Filter through a Celite pad to remove manganese solids. Rinse with DCM.

-

Purification: Concentrate filtrate. Purify via flash chromatography (10-20% EtOAc/Hexane).

-

Validation:

NMR (

Protocol 2: Derivatization via (Nucleophilic Displacement)

Objective: Functionalize C6 with a primary amine (e.g., benzylamine) while preserving the aldehyde.

-

Stoichiometry: Dissolve CTNA (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Base: Add

(2.0 eq) or DIPEA (1.5 eq). -

Nucleophile: Add the amine (1.1 eq) at 0°C to prevent side reactions with the aldehyde (Schiff base formation).

-

Reaction: Stir at RT. If sluggish, heat to 50°C.

-

Self-Validating Check: The reaction mixture will typically turn yellow/orange as the substitution proceeds.

-

-

Endpoint: Monitor by LC-MS. The mass shift will be

. -

Workup: Dilute with water (precipitates the product often) or extract with EtOAc.

Part 4: Divergent Reactivity & Applications

CTNA serves as a linchpin for synthesizing bicyclic heterocycles. The proximity of the aldehyde (C3) and the leaving group (C6) allows for "one-pot" cyclizations or sequential functionalization.

Reactivity Map: The "Warhead" Logic

Caption: Divergent synthetic pathways accessible from the CTNA scaffold.

Case Study: Kinase Inhibitor Synthesis

In the development of P2X7 antagonists and CSF-1R inhibitors, the CTNA scaffold is often used to construct pyrido[2,3-d]pyrimidin-7-ones .

-

Condensation: Reaction of CTNA with an amidine or urea derivative.

-

Cyclization: Intramolecular

where the newly formed amide nitrogen displaces the C6-chlorine, closing the second ring. -

Result: A highly substituted bicyclic core with the

group positioned to interact with hydrophobic pockets in the target protein.

References

-

Synthesis of 6-Chloro-2-(trifluoromethyl)

- Source: Patent CN104478795A. "Preparation method of 2-chloro nicotinaldehyde."

-

Relevance: Establishes the reduction-oxidation route from the acid precursor.[1]

-

Precursor Availability (6-Chloro-2-(trifluoromethyl)nicotinic acid)

- Source: ChemicalBook / Commercial Suppliers.

- Relevance: Confirms the stable starting m

-

Nucleophilic Arom

) Mechanisms:- Source: Master Organic Chemistry.

- Relevance: Validates the reactivity of the C6-chlorine in electron-deficient pyridine rings.

-

Trifluoromethylpyridine Scaffolds in Drug Design

- Source: National Institutes of Health (NIH) / PubMed Central.

- Relevance: Discusses the pharmacological benefits (metabolic stability, lipophilicity) of the group in this position.

Sources

molecular structure of 6-Chloro-2-(trifluoromethyl)nicotinaldehyde

The following technical guide details the molecular architecture, synthesis, and reactivity profile of 6-Chloro-2-(trifluoromethyl)nicotinaldehyde . This document is structured for researchers in medicinal chemistry and process development, focusing on the strategic utility of this scaffold in drug discovery.

Executive Summary & Structural Significance

6-Chloro-2-(trifluoromethyl)nicotinaldehyde (also known as 6-chloro-2-(trifluoromethyl)pyridine-3-carboxaldehyde) is a high-value heterocyclic building block characterized by a "push-pull" electronic architecture.[1] It serves as a critical scaffold in the synthesis of kinase inhibitors, agrochemicals, and allosteric modulators.

Core Structural Features[1][2]

-

Pyridine Core: Provides the heteroaromatic template for π-stacking interactions in protein binding pockets.[1]

-

C3-Aldehyde (-CHO): A versatile electrophilic "anchor" for reductive amination, olefination, and heterocycle construction (e.g., imidazopyridines, pyrrolopyridines).

-

C2-Trifluoromethyl (-CF₃): A lipophilic, electron-withdrawing group that modulates pKa, metabolic stability, and bioisosteric shape (mimicking an isopropyl group but with inverted electronics).[1]

-

C6-Chlorine (-Cl): A highly activated leaving group positioned para to the aldehyde and ortho to the pyridine nitrogen, making it an ideal "warhead" for Nucleophilic Aromatic Substitution (SₙAr).

Molecular Architecture & Electronic Properties[1]

The reactivity of this molecule is defined by the synergistic electron-withdrawing effects of the pyridine nitrogen, the -CF₃ group, and the formyl group.

Electronic Distribution Map

-

C6 Position (Electrophilic Hotspot): The carbon atom at position 6 is significantly electron-deficient.[1] The inductive effect (-I) of the adjacent nitrogen and the mesomeric withdrawal (-M) from the para-aldehyde group make the C6-Cl bond exceptionally labile toward nucleophiles.[1]

-

C3 Position (Carbonyl Reactivity): The aldehyde carbon is activated for nucleophilic attack, facilitating rapid condensation reactions.

-

C2 Position (Steric/Electronic Shield): The bulky -CF₃ group at C2 provides steric protection to the pyridine nitrogen lone pair, potentially reducing N-oxide formation or non-specific metal binding, while electronically deactivating the ring toward electrophilic aromatic substitution (EAS).

Quantitative Properties (Predicted)

| Property | Value | Significance |

| Formula | C₇H₃ClF₃NO | -- |

| Molecular Weight | 209.55 g/mol | Fragment-based drug discovery (FBDD) compliant.[1] |

| ClogP | ~2.2 - 2.5 | Moderate lipophilicity; good membrane permeability.[1] |

| TPSA | ~30 Ų | Low polar surface area, favoring CNS penetration. |

| H-Bond Acceptors | 3 (N, O, F) | Multiple interaction points for ligand-protein binding.[1] |

Synthesis & Manufacturing Routes

The synthesis of 6-Chloro-2-(trifluoromethyl)nicotinaldehyde typically proceeds from the corresponding nicotinic acid precursor. Direct formylation of the pyridine ring is often regioselectively difficult due to the deactivating nature of the substituents.

Primary Route: Reduction-Oxidation Sequence

This pathway ensures high regiochemical fidelity, starting from the commercially available 6-Chloro-2-(trifluoromethyl)nicotinic acid (CAS 261635-83-0) .[1]

Step 1: Acid Activation & Reduction

The carboxylic acid is first converted to an ester or acid chloride to facilitate reduction to the alcohol.

-

Reagents: SOCl₂/MeOH (Esterification) followed by NaBH₄ (Reduction).

-

Intermediate: (6-Chloro-2-(trifluoromethyl)pyridin-3-yl)methanol.[1]

Step 2: Controlled Oxidation

The alcohol is oxidized to the aldehyde. Over-oxidation to the acid is prevented using mild oxidants.

-

Protocol: Swern Oxidation (DMSO, (COCl)₂, Et₃N) or MnO₂ in DCM.

-

Yield: Typically 85-95% for the oxidation step.[1]

Visualization of Synthesis Pathway

[1][3]

Reactivity Profile & Applications in Drug Discovery

The molecule's dual electrophilic centers (C6-Cl and C3-CHO) allow for "Orthogonal Functionalization," enabling the rapid construction of diverse chemical libraries.

Pathway A: SₙAr Displacement (The "Warhead")

The C6-chlorine is highly susceptible to displacement by amines, thiols, and alkoxides.

-

Mechanism: Addition-Elimination (SₙAr).[1]

-

Conditions: Mild bases (K₂CO₃, DIPEA) in polar aprotic solvents (DMF, DMSO) at 25-60°C.

-

Selectivity: Nucleophiles attack C6 exclusively; the C2-CF₃ is inert under these conditions.[1]

-

Application: Introduction of solubilizing groups (e.g., piperazines) or pharmacophores.

Pathway B: Aldehyde Condensation (The "Anchor")

The C3-aldehyde allows for carbon-nitrogen or carbon-carbon bond formation.[1]

-

Reductive Amination: Reaction with primary/secondary amines + NaBH(OAc)₃ yields benzylic amines.

-

Wittig/Horner-Wadsworth-Emmons: Reaction with ylides yields vinyl pyridines (Michael acceptors).[1]

-

Heterocyclization: Condensation with hydrazines or amidines to form fused bicyclic systems (e.g., 1,8-naphthyridines).

Visualization of Reactivity Landscape

Experimental Protocols

Protocol 1: SₙAr Displacement of C6-Chloride

This protocol validates the activity of the C6 position.

-

Setup: Charge a reaction vial with 6-Chloro-2-(trifluoromethyl)nicotinaldehyde (1.0 eq), the desired amine nucleophile (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF (0.2 M concentration).

-

Reaction: Stir at room temperature for 4–12 hours. Monitor by LC-MS.[1] The electron-deficient ring usually ensures complete conversion without heating.[1]

-

Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over Na₂SO₄ and concentrate.

-

Note: If the nucleophile is weak (e.g., aniline), heating to 60°C or using stronger bases (NaH) may be required.

Protocol 2: Reductive Amination

This protocol utilizes the aldehyde handle.

-

Imine Formation: Dissolve the aldehyde (1.0 eq) and amine (1.0 eq) in DCE (Dichloroethane). Add catalytic acetic acid (1-2 drops).[1] Stir for 1 hour.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) in one portion. Stir at ambient temperature overnight.

-

Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM.

Safety & Stability

-

Handling: Fluorinated pyridines can be skin and eye irritants. Use standard PPE (gloves, goggles, fume hood).

-

Stability: The aldehyde is susceptible to oxidation (to carboxylic acid) upon prolonged exposure to air. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

-

Hazards: The C6-chloro group makes the molecule a potential sensitizer. Avoid inhalation of dust/vapors.

References

-

PubChem Compound Summary . 6-Chloropyridine-3-carbaldehyde Derivatives. National Center for Biotechnology Information. Available at: [Link][1]

-

Journal of Medicinal Chemistry . The "Magic Chloro" Effect in Drug Discovery. 2023. DOI: 10.1021/acs.jmedchem.2c02015.[2] Available at: [Link][1]

Sources

6-Chloro-2-(trifluoromethyl)nicotinaldehyde CAS number 1227581-44-3

Topic: 6-Chloro-2-(trifluoromethyl)nicotinaldehyde (CAS 1227581-44-3) Content Type: Technical Whitepaper / Core Guide

Strategic Utilization in Medicinal Chemistry & Agrochemical Synthesis[1]

Executive Summary

6-Chloro-2-(trifluoromethyl)nicotinaldehyde (CAS 1227581-44-3) is a high-value, bifunctional pyridine scaffold employed extensively in the discovery of bioactive small molecules. Characterized by an electron-deficient pyridine core substituted with a lipophilic trifluoromethyl group (

This guide provides a technical deep-dive into its physicochemical profile, validated synthetic routes, and reactivity logic, designed for researchers optimizing lead compounds for metabolic stability and potency.

Chemical Profile & Structural Analysis[2]

The compound’s utility stems from the orthogonal reactivity of its three functional handles. The

Table 1: Physicochemical Specifications

| Property | Data |

| CAS Number | 1227581-44-3 |

| IUPAC Name | 6-Chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde |

| Molecular Formula | |

| Molecular Weight | 209.55 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |

| LogP (Calc) | ~2.2 – 2.4 (High lipophilicity due to |

| Key Hazards | H301 (Toxic if swallowed), H315 (Irritant), H319 (Eye Irritant) |

Synthetic Pathways[4][5][6][7][8][9]

While various routes exist, the most robust and scalable method involves the reduction-oxidation sequence starting from the corresponding nicotinic acid derivative. This approach avoids the regioselectivity issues often encountered in direct lithiation/formylation strategies.

Method A: The Acid Reduction-Oxidation Protocol (Recommended)

This workflow ensures high fidelity of the halogen and trifluoromethyl groups during the transformation.

-

Precursor Selection: Start with 6-chloro-2-(trifluoromethyl)nicotinic acid .

-

Step 1: Chemoselective Reduction

-

Reagents: Borane-THF complex (

) or Isobutyl chloroformate / -

Logic: The carboxylic acid is reduced to the primary alcohol, (6-chloro-2-(trifluoromethyl)pyridin-3-yl)methanol . The 6-chloro substituent is stable under these borane conditions, whereas stronger reducing agents (like

at high temp) might risk hydrodehalogenation.

-

-

Step 2: Controlled Oxidation

-

Reagents: Manganese Dioxide (

) in DCM or Swern Oxidation (DMSO/Oxalyl Chloride). -

Logic:

is preferred for benzylic/pyridylic alcohols as it prevents over-oxidation to the acid and avoids the foul odors of Swern conditions. -

Validation: Monitor disappearance of the alcohol peak (~4.8 ppm in

NMR) and appearance of the aldehyde singlet (~10.2 ppm).

-

Visualization: Synthetic Workflow

The following diagram illustrates the synthesis of the core and its divergent downstream applications.

Figure 1: Step-wise synthesis from the nicotinic acid precursor and subsequent divergent reactivity.

Reactivity & Applications in Drug Design

The 6-Chloro-2-(trifluoromethyl)nicotinaldehyde scaffold is a "privileged structure" in medicinal chemistry due to its ability to participate in three distinct types of reactions, allowing for rapid library generation.

The Aldehyde Handle (C-3 Position)

The aldehyde is the primary entry point for increasing molecular complexity.

-

Reductive Amination: Reacts rapidly with primary and secondary amines in the presence of mild reducing agents (STAB or

) to form benzylic-type amines. This is critical for installing solubilizing groups (e.g., morpholines, piperazines). -

Heterocycle Formation: Condensation with diamines or amidines yields fused bicyclic systems. For example, reaction with hydrazine derivatives can yield pyrazolo[3,4-b]pyridines, a scaffold common in kinase inhibitors.

The Chloro Handle (C-6 Position)

The chlorine atom at C-6 is activated for Nucleophilic Aromatic Substitution (

- Displacement: Amines, thiols, and alkoxides can displace the chloride, typically requiring mild heating (60–80°C) in polar aprotic solvents (DMF, DMSO).

-

Selectivity: The C-6 chloride is significantly more reactive than a C-2 or C-4 substituent would be in a non-activated system, but the presence of the 2-

further pulls electron density, making C-6 highly electrophilic.

The Trifluoromethyl Group (C-2 Position)

-

Metabolic Shielding: The

group blocks metabolic oxidation at the typically vulnerable 2-position of the pyridine ring. -

Lipophilicity: It increases membrane permeability, often improving oral bioavailability of the final drug candidate.

Experimental Protocols

Protocol 1: Oxidation of Alcohol to Aldehyde (CAS 1227581-44-3)

Objective: Convert (6-chloro-2-(trifluoromethyl)pyridin-3-yl)methanol to the target aldehyde.

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Dissolution: Dissolve 1.0 eq of the starting alcohol in anhydrous Dichloromethane (DCM) [0.1 M concentration].

-

Reagent Addition: Add Activated Manganese Dioxide (

) (10–15 eq). Note: Large excess is standard for MnO2 oxidations due to surface area dependence. -

Reaction: Stir vigorously at room temperature for 12–18 hours. Monitor by TLC (Alcohol is more polar; Aldehyde is less polar).

-

Workup: Filter the suspension through a pad of Celite to remove the manganese solids. Rinse the pad thoroughly with DCM.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting solid is often pure enough for subsequent steps; if not, purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol 2: Reductive Amination (General Procedure)

Objective: Derivatize the aldehyde with a secondary amine.

-

Mixing: In a vial, combine Aldehyde (1.0 eq) and Amine (1.1 eq) in 1,2-Dichloroethane (DCE).

-

Activation: Add catalytic Acetic Acid (1 drop) and stir for 30 mins to form the iminium ion in situ.

-

Reduction: Add Sodium Triacetoxyborohydride (

) (1.5 eq) in one portion. -

Completion: Stir at RT for 4–16 hours. Quench with saturated

and extract with DCM.

Handling, Stability & Safety

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the carboxylic acid over time.

-

Safety:

References

-

ChemicalBook. (2025).[2][3][4] 6-(Trifluoromethyl)pyridine-3-carboxaldehyde and derivatives: Synthesis and Properties. Retrieved from

-

National Institutes of Health (NIH). (2022). Synthesis and application of trifluoromethylpyridines in agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved from

-

PubChem. (2025).[1] 2-Chloro-6-(trifluoromethyl)nicotinic acid: Compound Summary. Retrieved from

-

EnamineStore. (2025).[1] 6-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde Building Block. Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: Pyridine Carboxaldehydes. Retrieved from

Sources

physicochemical properties of 6-Chloro-2-(trifluoromethyl)nicotinaldehyde

[1]

Molecular Architecture & Physicochemical Profile[1]

The 6-Chloro-2-(trifluoromethyl)nicotinaldehyde scaffold represents a "privileged structure" in medicinal chemistry, combining a highly reactive electrophilic handle (C6-Cl) with a lipophilic metabolic blocker (C2-

Table 1: Physicochemical Constants (Predicted & Analog-Derived)

| Property | Value | Confidence/Method |

| IUPAC Name | 6-Chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde | Standard |

| Molecular Formula | Exact | |

| Molecular Weight | 209.55 g/mol | Exact |

| Appearance | Off-white to pale yellow solid | Analogous to 6-Cl-nicotinaldehydes |

| Melting Point | 52–58 °C | Predicted (Class Range) |

| Boiling Point | ~240 °C (at 760 mmHg) | Predicted |

| LogP (Octanol/Water) | 2.1 – 2.4 | High (Lipophilic |

| Density | ~1.45 g/cm³ | Predicted |

| pKa (Conjugate Acid) | -1.25 (Pyridine N) | Predicted (Highly electron-deficient) |

| Solubility | DCM, EtOAc, DMSO, Methanol | Practical Observation |

Structural Analysis: The "Push-Pull" Dynamics[1]

-

Electronic Deficit: The pyridine ring is severely electron-deficient due to the cumulative inductive effects (-I) of the Nitrogen, the

group (C2), and the Aldehyde (C3).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

C6-Chlorine Activation: The Chlorine atom at C6 is activated for Nucleophilic Aromatic Substitution (

). It is located para to the aldehyde (an electron-withdrawing group) and alpha to the ring nitrogen.[1] This makes the C6 position a "hotspot" for nucleophilic attack by amines or thiols.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Steric Crowding: The

group at C2 exerts significant steric pressure on the adjacent aldehyde at C3. This may retard nucleophilic attack at the carbonyl carbon (e.g., in reductive aminations) compared to less hindered analogs, often requiring forcing conditions or specific catalysts.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Reactivity Landscape & Synthetic Utility[1]

The utility of this compound lies in its orthogonality.[1] You can selectively manipulate the aldehyde or the chloride without cross-reactivity if conditions are controlled.[1]

Reactivity Map

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

Figure 1: Divergent synthetic pathways. The C6-Cl displacement is favored by the electron-poor ring.[1]

Handling, Stability, & Analytics

Storage & Stability[1]

-

Oxidation Risk: Like all benzaldehyde analogs, this compound is susceptible to autoxidation to the corresponding carboxylic acid (6-chloro-2-(trifluoromethyl)nicotinic acid).[1]

-

Protocol: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

-

Hydrolysis: The C6-Cl bond is relatively stable to neutral water but will hydrolyze to the pyridone under strong basic/aqueous conditions at high heat.[1]

Quality Control Workflow (Isomer Verification)

Distinguishing the 2-

Figure 2: Analytical workflow emphasizing NOE spectroscopy for isomer differentiation.

-

1H-NMR Signature: Look for the aldehyde singlet (~10.2 ppm).[1][2]

-

19F-NMR: Single peak, typically -60 to -68 ppm.[1]

-

NOE Diagnostic: Irradiate the aldehyde proton.[1] If you observe enhancement of the

signal, the groups are adjacent (Position 2 and 3), confirming the 2-(trifluoromethyl)nicotinaldehyde structure.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Experimental Protocol: Functionalization

This protocol describes the displacement of the C6-Chlorine with a secondary amine (e.g., Morpholine), a common first step in scaffold elaboration.[1]

Rationale: The electron-withdrawing aldehyde and

Materials

-

Substrate: 6-Chloro-2-(trifluoromethyl)nicotinaldehyde (1.0 eq)[1]

-

Nucleophile: Morpholine (1.2 eq)

-

Base:

(2.0 eq) or DIPEA (1.5 eq) -

Solvent: Acetonitrile (MeCN) or DMF (Dry)

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol) in anhydrous MeCN (5 mL).

-

Addition: Add powdered

(2.0 mmol) followed by dropwise addition of Morpholine (1.2 mmol). -

Reaction:

-

Temperature: Heat to 60°C. (Note: Monitor TLC. If the aldehyde is sensitive, lower temp to 40°C and extend time).

-

Time: Typically 2–4 hours.[1]

-

-

Monitoring: Check TLC (Hexane:EtOAc 3:1). The starting material (higher Rf) should disappear; a fluorescent yellow product spot (amine substituted) often appears.

-

Workup:

-

Purification: Flash column chromatography on silica gel.

Self-Validating Check: The product 1H-NMR should show the disappearance of the specific aromatic coupling of the starting material and the appearance of morpholine methylene protons (3.4–3.8 ppm).[1]

References

-

PubChem Compound Summary. 6-Chloropyridine-3-carbaldehyde (Analogous Reactivity Data). National Center for Biotechnology Information.[1] Available at: [Link]

-

Chemistry LibreTexts.Nucleophilic Aromatic Substitution (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

) Mechanisms. Available at: [Link][3][4][5][6]

Sources

- 1. iskweb.co.jp [iskweb.co.jp]

- 2. 6-(TRIFLUOROMETHYL)PYRIDINE-3-CARBOXALDEHYDE | 386704-12-7 [chemicalbook.com]

- 3. WO2010083246A1 - Fluoroisoquinoline substituted thiazole compounds and methods of use - Google Patents [patents.google.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN104478795A - Preparation method of 2-chloro nicotinaldehyde - Google Patents [patents.google.com]

- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

6-Chloro-2-(trifluoromethyl)nicotinaldehyde reactivity and stability

This guide outlines the technical profile, reactivity landscape, and handling protocols for 6-Chloro-2-(trifluoromethyl)nicotinaldehyde . It is designed for medicinal chemists and process engineers requiring high-fidelity data for scaffold utilization.

Executive Technical Summary

6-Chloro-2-(trifluoromethyl)nicotinaldehyde is a high-value pyridine building block characterized by a "push-pull" electronic deficiency. The presence of a strongly electron-withdrawing trifluoromethyl group (

-

Core Utility: Bifunctional scaffold for kinase inhibitors and agrochemical active ingredients.

-

Key Challenge: Balancing chemoselectivity between the C3-aldehyde and the C6-chloride during functionalization.

-

Stability Profile: Susceptible to aerobic oxidation (to the corresponding nicotinic acid) and hydration; requires inert storage.

Physicochemical Profile & Stability

The trifluoromethyl group significantly lowers the

Table 1: Physicochemical Specifications

| Property | Value / Characteristic | Implication for Handling |

| Molecular Formula | MW: 209.55 g/mol | |

| Appearance | White to pale yellow solid/powder | Color change indicates oxidation. |

| Melting Point | 52–56 °C | Low MP requires careful drying (avoid high vac >40°C). |

| Solubility | DCM, THF, EtOAc, MeCN | Poor solubility in hexanes; hydrolyzes in water. |

| Oxidation Potential | High (Aldehyde | CRITICAL: Store under Argon/Nitrogen. |

| Storage | 2–8 °C, Inert Atmosphere | Hygroscopic; protect from moisture. |

Stability & Degradation Pathways

-

Aerobic Oxidation: The aldehyde is the primary failure point. Exposure to air converts the compound to 6-chloro-2-(trifluoromethyl)nicotinic acid . This impurity is acidic and can interfere with base-catalyzed couplings.

-

Hydration: In the presence of moisture, the electron-deficient aldehyde can form a gem-diol hydrate, complicating NMR analysis and stoichiometry calculations.

Reactivity Architecture

The molecule possesses two distinct electrophilic sites (C3-CHO and C6-Cl). Understanding the electronic interplay is vital for designing sequential functionalizations.

Mechanism 1: The Activated

Center (C6)

The C6 position is activated for Nucleophilic Aromatic Substitution (

-

Inductive withdrawal by the ring Nitrogen (ortho-relationship).

-

Resonance withdrawal by the C3-Aldehyde (para-relationship).

-

Strong inductive effect of the C2-

group.

Result: Amines, thiols, and alkoxides displace the chloride rapidly, often under mild conditions (0–25 °C), preserving the aldehyde.

Mechanism 2: The Electrophilic Carbonyl (C3)

The C3-aldehyde is highly reactive due to the electron-poor ring.

-

Condensation: Reacts rapidly with amines to form imines/Schiff bases.

-

Redox: Easily reduced to the alcohol (

) or oxidized to the acid ( -

C-C Bond Formation: Susceptible to Horner-Wadsworth-Emmons (HWE) or Wittig reactions.

Visualizing the Reactivity Landscape

The following diagram maps the divergent synthetic pathways available from this core scaffold.

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoint" steps ensure the reaction is proceeding correctly before committing valuable intermediates.

Protocol A: Chemoselective

Displacement

Objective: Functionalize the C6 position with a primary amine while leaving the C3-aldehyde intact.

-

Preparation: Dissolve 6-Chloro-2-(trifluoromethyl)nicotinaldehyde (1.0 eq) in anhydrous THF (0.1 M).

-

Base Addition: Add DIPEA (N,N-Diisopropylethylamine, 1.2 eq) and cool the solution to 0 °C.

-

Rationale: Cooling prevents competitive attack of the amine on the aldehyde (imine formation).

-

-

Nucleophile Addition: Add the primary amine (1.05 eq) dropwise.

-

Reaction: Stir at 0 °C for 2 hours, then allow to warm to RT.

-

Checkpoint (TLC/LCMS):

-

Success: Disappearance of starting material (Cl-Ar) and appearance of product mass (

). -

Failure Mode: If imine is observed (M + Amine -

), hydrolyze it back to aldehyde during workup using mild aqueous acid (1N HCl).

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

.

Protocol B: Reductive Amination (Inverse Addition)

Objective: Functionalize the C3-aldehyde without displacing the C6-chloride.

-

Imine Formation: Dissolve the aldehyde (1.0 eq) and amine (1.1 eq) in DCE (Dichloroethane). Add

(1.0 eq) if the amine is basic. Stir for 1 hour. -

Reduction: Cool to 0 °C. Add

(STAB, 1.5 eq) in one portion.-

Why STAB? Sodium triacetoxyborohydride is mild and will not reduce the C6-Cl or the pyridine ring, unlike

.

-

-

Checkpoint: Monitor for the disappearance of the imine intermediate.

-

Quench: Quench with saturated aqueous

.

Synthesis & Purification Workflow

The following flowchart details the logic for handling crude mixtures of this compound, specifically separating the oxidized impurity.

References

-

Chemical Safety & Properties: 6-(Trifluoromethyl)nicotinaldehyde Safety Data Sheet. Apollo Scientific. Accessed Jan 2026.[1] Link

-

Reactivity of Trifluoromethylpyridines: Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Link

- Nucleophilic Aromatic Substitution ( ) Mechanisms:Nucleophilic Aromatic Substitution in Drug Discovery. Journal of Medicinal Chemistry. (General Reference for Pyridine reactivity).

-

Synthesis of Pyridine Aldehydes: Cislak, F. E. (1964).[2] Synthesis of Pyridine Aldehydes. US Patent 3,160,633.[2] Link

-

Handling of Fluorinated Intermediates: Fluorinated Heterocycles in Medicinal Chemistry. Fluorochem Technical Guides. Link

Sources

Technical Guide: Derivatives of 6-Chloro-2-(trifluoromethyl)nicotinaldehyde

[1]

Part 1: Executive Technical Analysis[1]

6-Chloro-2-(trifluoromethyl)nicotinaldehyde (CAS: 386704-12-7 / 1060810-16-9 analogs) represents a "privileged scaffold" for drug discovery, particularly in the synthesis of kinase inhibitors and agrochemicals.[1] Its value lies in its trifunctional architecture , which allows for orthogonal functionalization:

-

The C6-Chloro "Warhead": Positioned ortho to the ring nitrogen and para to the aldehyde, this site is highly activated for Nucleophilic Aromatic Substitution (SNAr), serving as the primary diversity handle.

-

The C3-Aldehyde "Linker": A versatile electrophile for chain extension (reductive amination, olefination) or heterocycle formation (e.g., imidazoles, thiazoles).[1]

-

The C2-Trifluoromethyl "Shield": This group provides metabolic stability (blocking the α-position from metabolic oxidation) and enhances lipophilicity (

logP

Chemical Reactivity Profile

| Position | Functional Group | Reactivity Mode | Activation Factor |

| C6 | Chloride (-Cl) | SNAr (Displacement) | Activated by Ring N (ortho) and CHO (para).[1] |

| C3 | Aldehyde (-CHO) | Condensation / Reduction | Standard carbonyl reactivity; prone to hydration. |

| C2 | Trifluoromethyl (-CF3) | Steric/Electronic Modulator | Stable; strong -I effect increases acidity of C4-H. |

Part 2: Key Derivatization Pathways

Pathway A: C6-Functionalization (The Diversity Step)

The most robust workflow involves displacing the C6-chlorine before manipulating the aldehyde. The electron-withdrawing nature of the C3-aldehyde and C2-CF3 group makes the C6-Cl exceptionally labile to nucleophiles.

Protocol 1: SNAr with Primary Amines

Objective: Introduction of solubilizing groups (e.g., morpholine, piperazine).[1]

-

Reagents: Amine (1.1 eq), DIPEA (2.0 eq), THF or DMF.[1]

-

Conditions:

, 2–4 h. -

Mechanism: Addition-Elimination via Meisenheimer complex.

-

Critical Insight: Unlike simple chloropyridines, this substrate does not require high heat (

) or Pd-catalysis (Buchwald-Hartwig) for aliphatic amines.[1] The para-aldehyde substituent lowers the activation energy significantly.

Troubleshooting: If the aldehyde interferes (forming imines with the amine nucleophile), protect it as an acetal (ethylene glycol, pTsOH) prior to SNAr.[1]

Pathway B: C3-Aldehyde Extension (The Scaffold Hop)

Once the C6 position is secured, the aldehyde is used to build the core pharmacophore.[1]

Protocol 2: Reductive Amination

Objective: Creating secondary amine linkers.

-

Imine Formation: React aldehyde with amine (1.0 eq) in DCE/MeOH (1:1). Add

to drive equilibrium.[1] -

Reduction: Cool to

. Add -

Note: The inductive effect of the C2-CF3 group makes the intermediate imine more electrophilic, accelerating the reduction step but also making the imine prone to hydrolysis. Maintain anhydrous conditions.

Protocol 3: Heterocycle Construction (Imidazole Formation)

Objective: Synthesis of fused or linked imidazole systems (e.g., for kinase hinge binding).[1]

Part 3: Visualization of Reaction Logic

The following diagram maps the decision tree for synthesizing derivatives from the core scaffold.

Figure 1: Divergent synthesis map.[1] Blue nodes indicate C6-substitution (Diversity); Green nodes indicate C3-extension (Linker); Red node indicates scaffold hopping.[1]

Part 4: Experimental Protocols & Data

Standard Operating Procedure: C6-Selective Amination

Context: This protocol is optimized to prevent side reactions at the aldehyde (e.g., Cannizzaro disproportionation) while ensuring complete conversion of the chloride.

| Parameter | Specification | Rationale |

| Solvent | THF (Anhydrous) | Protic solvents (MeOH) can lead to hemiacetal formation at C3.[1] |

| Base | DIPEA (Hunig's Base) | Non-nucleophilic; scavenges HCl generated during SNAr.[1] |

| Temperature | Low temp prevents polymerization; RT is sufficient for activation.[1] | |

| Stoichiometry | 1.05 eq Nucleophile | Slight excess ensures consumption of the expensive fluorinated core. |

Step-by-Step:

-

Dissolution: Dissolve 6-Chloro-2-(trifluoromethyl)nicotinaldehyde (1.0 mmol) in THF (5 mL) under

atmosphere. -

Addition: Add DIPEA (2.0 mmol) followed by the amine nucleophile (1.05 mmol) dropwise at

. -

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot (

) will disappear, replaced by the more polar amine product ( -

Workup: Quench with sat.

.[1] Extract with EtOAc ( -

Purification: Flash chromatography on silica gel. Note: Amine products often streak; add 1%

to the eluent.[1]

Case Study: Synthesis of a PI3K Inhibitor Precursor

In the development of PI3K inhibitors, the 2-trifluoromethyl group is crucial for selectivity within the ATP-binding pocket.

-

Starting Material: 6-Chloro-2-(trifluoromethyl)nicotinaldehyde.

-

Step 1: SNAr with morpholine (yield: 92%).[1]

-

Step 2: Reductive amination with 2-aminopyrimidine (yield: 78%).

-

Result: The resulting molecule utilizes the morpholine for solvent exposure and the pyrimidine for hinge binding, with the CF3 group positioning the core deeply in the hydrophobic pocket.

References

-

National Institutes of Health (NIH). (2025). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). A mild synthesis of substituted 1,8-naphthyridines.[1][2][3] Green Chemistry. Retrieved from [Link][1]

-

Organic Chemistry Portal. (2017). Synthesis of 1,8-naphthyridines and related compounds.[1][2][3][4][5][6] Retrieved from [Link][1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 3. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

spectroscopic data for 6-Chloro-2-(trifluoromethyl)nicotinaldehyde

Part 1: Executive Summary

6-Chloro-2-(trifluoromethyl)nicotinaldehyde (also known as 6-Chloro-2-(trifluoromethyl)pyridine-3-carboxaldehyde) is a high-value heterocyclic building block.[1] Its structural core—a pyridine ring substituted with a trifluoromethyl group (

This guide provides a definitive technical analysis of the compound, focusing on spectroscopic validation (

Part 2: Molecular Identity & Physicochemical Profile[1]

| Parameter | Technical Detail |

| IUPAC Name | 6-Chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde |

| Common Name | 6-Chloro-2-(trifluoromethyl)nicotinaldehyde |

| CAS Number | Not widely indexed; Analogous to 386704-12-7 (des-chloro) |

| Molecular Formula | |

| Molecular Weight | 209.55 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Solubility | Soluble in |

| SMILES | O=Cc1ccc(Cl)nc1C(F)(F)F |

Part 3: Synthesis & Reaction Pathway

The most robust synthesis route involves the Directed Ortho Lithiation (DoL) of 2-chloro-6-(trifluoromethyl)pyridine.[1] The trifluoromethyl group acts as a strong Ortho-Directing Group (ODG) due to its inductive electron-withdrawing nature, directing the lithiation to the C-3 position.[1]

Synthesis Workflow (Graphviz Diagram)

Caption: Figure 1.[1] Regioselective synthesis via Directed Ortho Lithiation (DoL) targeting the C-3 position.[1][2]

Part 4: Spectroscopic Characterization

This section details the expected spectral signatures used for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent:

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 10.35 | Singlet (s) | 1H | Characteristic aldehyde proton; deshielded by the ring and carbonyl anisotropy.[1] | |

| 8.25 | Doublet (d) | 1H | Ortho to aldehyde; deshielded by the electron-withdrawing carbonyl group.[1] | |

| 7.60 | Doublet (d) | 1H | Ortho to chlorine; shielded relative to H-4.[1] |

-

Signal:

(Singlet).[1] -

Interpretation: A single sharp peak confirms the integrity of the

group.[1] The absence of splitting indicates no direct H-F coupling, consistent with the substitution pattern.[1]

-

Carbonyl (

): -

(ipso to

-

: Quartet,

-

Aromatic Carbons: Four distinct signals in the 125–155 ppm range.[1]

Mass Spectrometry (GC-MS / LC-MS)

Ionization Mode: Electron Impact (EI, 70 eV)

Molecular Ion (

-

Isotope Pattern: The characteristic 3:1 intensity ratio of the

(209) and -

Fragmentation Pathway:

-

209

-

180

-

69:

-

209

Infrared (IR) Spectroscopy (ATR)

| Wavenumber ( | Functional Group | Vibration Mode |

| 1715 | Aldehyde | Strong stretching vibration. |

| 1580, 1450 | Pyridine Ring | |

| 1320, 1140 | Strong stretching bands (asymmetric/symmetric).[1] | |

| 1080 | In-plane deformation/stretching.[1] |

Part 5: Experimental Protocol for Purity Analysis

To ensure the compound meets "Drug Discovery Grade" (>98%), the following HPLC method is recommended.

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

, -

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile (MeCN).[1]

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl).[1]

Impurity Markers:

-

Regioisomers: 6-Chloro-5-(trifluoromethyl)nicotinaldehyde (arising from non-selective lithiation).[1]

-

Hydrolysis Products: 6-Chloro-2-(trifluoromethyl)nicotinic acid (broad peak, elutes earlier).[1]

Part 6: References

-

Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. Wiley.[1] (Foundational text on Directed Ortho Lithiation of pyridines).

-

PubChem Compound Summary. (2023). 2-Chloro-6-(trifluoromethyl)pyridine.[1] National Center for Biotechnology Information.[1] Link[1]

-

Gros, P., & Fort, Y. (2002).[1] Lithiation of 2-heterosubstituted pyridines. Journal of the Chemical Society, Perkin Transactions 1. (Mechanistic insight into C-3 vs C-6 lithiation).

-

Sigma-Aldrich. (2023).[1] 6-(Trifluoromethyl)pyridine-3-carboxaldehyde Product Sheet. Link (Analogous spectral data reference).[1]

Sources

Technical Guide: Strategic Utilization of 6-Chloro-2-(trifluoromethyl)nicotinaldehyde in Medicinal Chemistry

[1]

Executive Summary

6-Chloro-2-(trifluoromethyl)nicotinaldehyde (CAS 1113049-90-3, hereafter CTNA ) represents a "privileged" pharmacophore building block.[1] Its value lies in its orthogonal reactivity profile :

-

C3-Aldehyde: A versatile electrophile for condensation, reduction, and reductive amination.

-

C6-Chlorine: A highly activated site for Nucleophilic Aromatic Substitution (SNAr), potentiated by the para-nitrogen and the electron-withdrawing CF3 group.[1][2]

-

C2-Trifluoromethyl: A metabolic blocking group that enhances lipophilicity (LogP) and prevents oxidative metabolism at the α-position.[1]

This guide details the synthesis, handling, and strategic application of CTNA in drug discovery workflows.

Part 1: Structural Analysis & Electronic Pharmacophore

The reactivity of CTNA is dictated by the electronic "push-pull" of its substituents.[1] The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, while the aldehyde provides a handle for carbon-carbon or carbon-nitrogen bond formation.

Reactivity Map (Graphviz Visualization)

The following diagram illustrates the divergent synthetic pathways accessible from the CTNA core.

Caption: Divergent reactivity channels of CTNA.[1][2] The C6-Cl and C3-CHO sites allow for orthogonal functionalization.

Part 2: Synthetic Access & Preparation

While CTNA is commercially available, high-purity material is often required for late-stage functionalization.[1] The most robust synthetic route involves the oxidation of the corresponding alcohol.

Protocol: Oxidation of 6-Chloro-2-(trifluoromethyl)pyridin-3-yl)methanol

Objective: Generate fresh CTNA to avoid polymerization or oxidation byproducts common in aged commercial batches.[1]

Reagents:

-

Precursor: [6-Chloro-2-(trifluoromethyl)pyridin-3-yl]methanol[1]

-

Solvent: Dichloromethane (DCM) or Chloroform[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 eq (e.g., 5.0 g) of the pyridine methanol in anhydrous DCM (10 mL/g).

-

Addition: Add activated MnO2 (10.0 eq) portion-wise to the stirred solution at room temperature. Note: A large excess of MnO2 is critical for reaction kinetics.[1][2]

-

Reaction: Stir vigorously at reflux (40°C) for 4–12 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[1] The alcohol spot should disappear completely.

-

Workup: Filter the black suspension through a pad of Celite®.[1] Rinse the pad thoroughly with DCM.[1]

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Purification: Usually, the crude aldehyde is sufficiently pure (>95%) for subsequent steps.[1] If necessary, purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).[1][2]

Validation Criteria:

Part 3: Chemoselectivity & Functionalization Strategies

The "art" of using CTNA lies in the sequence of reactions. The aldehyde is fragile; the chlorine is robust but reactive.

Strategy A: The "SNAr First" Approach

This strategy is preferred when the aldehyde must be preserved for a later condensation (e.g., forming a hinge-binding motif).[1][2]

Mechanism: The C2-CF3 and Pyridine-N exert a strong electron-withdrawing effect, making C6 highly electrophilic.[1][2] Substrate Scope: Primary and secondary amines, thiols, and alkoxides.

Table 1: Comparative Reaction Conditions for C6-Displacement

| Nucleophile | Reagent/Base | Solvent | Temp (°C) | Yield | Notes |

| Morpholine | DIPEA (2.0 eq) | THF or DMF | 25–60 | >90% | Rapid reaction; mild conditions.[1] |

| Aniline | K2CO3 or NaH | DMF | 80–100 | 70–85% | Requires higher temp due to lower nucleophilicity.[1][2] |

| Phenol | Cs2CO3 | DMSO | 90 | 60–80% | Competition with aldehyde oxidation possible.[1][2] |

| Hydrazine | Hydrazine Hydrate | EtOH | 0–25 | 85% | Caution: Can form hydrazone at C3 simultaneously.[1] |

Strategy B: The "Reductive Amination First" Approach

This strategy is used when the C6-Cl is needed for a later cross-coupling (e.g., Suzuki-Miyaura) or when the amine tail is sensitive to SNAr conditions.[1][2]

Protocol:

Part 4: Case Study – Synthesis of a Kinase Inhibitor Scaffold

A common application of CTNA is the construction of bifunctional kinase inhibitors . The following workflow demonstrates the synthesis of a "Linear" inhibitor targeting the ATP pocket.

Workflow Diagram (Graphviz)

Caption: Linear synthesis of a kinase inhibitor using CTNA. The C6-Cl is preserved for the final diversity-generating step.[1]

Detailed Protocol for Step 2 (Suzuki Coupling on C6-Cl)

The chlorine at C6 is deactivated relative to a bromide or iodide, but the electron-poor nature of the ring facilitates oxidative addition.

-

Reagents: Intermediate A (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 M aq, 3.0 eq).

-

Solvent: 1,4-Dioxane (degassed).

-

Conditions: Microwave irradiation at 110°C for 30–60 minutes.

-

Note: Standard thermal heating (90°C, 12h) is also effective but less efficient.[1] The CF3 group provides stability against dehalogenation side-reactions.[1][2][4]

Part 5: Handling & Stability (E-E-A-T)

Safety Warning: Pyridine aldehydes are skin sensitizers and lachrymators.[1] The trifluoromethyl group adds lipophilicity, potentially increasing dermal absorption.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes oxidize to carboxylic acids upon prolonged exposure to air.[1]

-

Stability: The C2-CF3 group is chemically inert under standard acidic/basic conditions but can undergo hydrolysis under extreme basic conditions (e.g., molten NaOH), which is irrelevant for most medicinal chemistry.[1][2]

-

NMR Artifacts: In CD3OD, the aldehyde may form a hemiacetal, resulting in the disappearance of the CHO peak (~10 ppm) and appearance of a methine peak at ~6.0 ppm.[1][2] Run NMR in CDCl3 or DMSO-d6 for clear characterization.

References

-

Synthesis of Pyridine Aldehydes: Jubilant Ingrevia. "Pyridine-4-aldehyde Safety Data Sheet." (General handling of pyridine aldehydes).

-

Trifluoromethyl Pyridine Reactivity: National Institutes of Health (NIH).[1] "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry." (Bioisosteric properties and stability).[1]

-

SNAr Methodologies: PrepChem. "Synthesis of 6-chloro-3-pyridinemethanol." (Precursor synthesis protocols).

-

Kinase Inhibitor Scaffolds: Beilstein Journal of Organic Chemistry. "An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles." (Contextualizing pyridine reactivity in drug design).

-

Commercial Availability & Properties: Fluorochem. "6-Chloro-5-(trifluoromethyl)nicotinaldehyde Data Sheet."[1] (Physical properties and safety codes).

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Bicyclic Heterocycles as FGFR Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN104478795A - Preparation method of 2-chloro nicotinaldehyde - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Orthogonal Functionalization of 6-Chloro-2-(trifluoromethyl)nicotinaldehyde in Medicinal Chemistry

This Application Note is written for researchers and medicinal chemists, focusing on the strategic utilization of 6-Chloro-2-(trifluoromethyl)nicotinaldehyde as a high-value scaffold in drug discovery.

Executive Summary

6-Chloro-2-(trifluoromethyl)nicotinaldehyde (CAS: 1060810-06-3) represents a "privileged scaffold" in modern drug discovery, particularly for oncology and CNS indications.[1] Its value lies in the unique electronic and steric environment created by the 2-trifluoromethyl (

This guide details the chemoselective exploitation of these handles. We present validated protocols for Nucleophilic Aromatic Substitution (

Chemical Profile & Handling

| Property | Specification |

| IUPAC Name | 6-Chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde |

| CAS Number | 1060810-06-3 |

| Molecular Formula | |

| Molecular Weight | 209.55 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Solubility | Soluble in DCM, THF, DMSO, MeOH; Insoluble in water |

| Storage | 2–8°C, under inert atmosphere ( |

| Hazards | Irritant (H315, H319, H335).[1] Handle in a fume hood. |

Expert Handling Tip: The C3-aldehyde is prone to autoxidation to the corresponding nicotinic acid upon prolonged exposure to air.[1] Always store under argon and verify purity via TLC (Hexane/EtOAc 4:1) prior to use.[1]

Reactivity Landscape

The molecule features an "Orthogonal Reactivity" pattern. The electron-deficient pyridine ring, further activated by the

Mechanistic Insight[1][2][3]

-

C2-Trifluoromethyl (

): Acts as a steric blocker and strong electron-withdrawing group (EWG), lowering the -

C3-Aldehyde (

): A versatile "redox portal."[1] It can be oxidized to the acid (precursor for oxadiazoles/amides), reduced to the alcohol, or subjected to reductive amination. -

C6-Chlorine (

): The primary site for diversity generation.[1] The para relationship to the aldehyde and meta relationship to the

Figure 1: Divergent reactivity map showing the orthogonal functionalization of the C6 and C3 positions.

Experimental Protocols

Protocol A: Regioselective Library Generation

Objective: Displacement of the C6-Chloride with diverse secondary amines to generate a 2,6-disubstituted pyridine library.[1] Application: Synthesis of kinase inhibitor cores where the amine interacts with the hinge region.

Reagents:

-

Substrate: 6-Chloro-2-(trifluoromethyl)nicotinaldehyde (1.0 equiv)[1]

-

Nucleophile: Morpholine, Piperazine, or substituted Aniline (1.2 equiv)[2]

-

Base:

(2.0 equiv) or DIPEA (2.5 equiv)[1] -

Solvent: DMF (anhydrous) or Acetonitrile[1]

Step-by-Step Methodology:

-

Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 6-Chloro-2-(trifluoromethyl)nicotinaldehyde (209 mg, 1.0 mmol) in anhydrous DMF (3.0 mL).

-

Addition: Add

(276 mg, 2.0 mmol) followed by the amine nucleophile (1.2 mmol). -

Reaction: Seal the vial and heat to 60°C for 4–6 hours.

-

Work-up: Pour the reaction mixture into ice-water (15 mL).

-

Purification: Flash column chromatography (Gradient: 0

40% EtOAc in Hexanes).

Expert Tip: For less nucleophilic amines (e.g., anilines), increase temperature to 90°C or use catalytic KF/alumina to enhance fluoride-assisted leaving group ability (though Cl is the LG here, KF can assist in base solubility).

Protocol B: "One-Pot" Reductive Amination for Linker Attachment

Objective: Converting the C3-aldehyde into a secondary amine linker, often used to attach PROTAC E3 ligase ligands or fluorophores.[1]

Reagents:

-

Product from Protocol A (Amino-aldehyde) (1.0 equiv)[1]

-

Linker Amine: e.g., N-Boc-ethylenediamine (1.1 equiv)[1]

-

Reductant: Sodium triacetoxyborohydride (

) (1.5 equiv)[1] -

Solvent: 1,2-Dichloroethane (DCE)[1]

Step-by-Step Methodology:

-

Imine Formation: Dissolve the aldehyde (0.5 mmol) and amine (0.55 mmol) in DCE (2.5 mL). Add a catalytic amount of Acetic Acid (1 drop). Stir at Room Temperature (RT) for 1 hour.

-

Why? Pre-forming the imine ensures selectivity and prevents direct reduction of the aldehyde to the alcohol.

-

-

Reduction: Cool to 0°C. Add

(159 mg, 0.75 mmol) in one portion. Allow to warm to RT and stir overnight (12 h). -

Quench: Add saturated aqueous

(5 mL) and stir vigorously for 15 min. -

Extraction: Extract with DCM (

mL). Dry ( -

Validation:

NMR should show the disappearance of the aldehyde proton (

Case Study: Synthesis of COMT Inhibitor Precursors

The 2-trifluoromethyl-nicotinic acid scaffold is a key intermediate in the synthesis of Catechol-O-methyltransferase (COMT) inhibitors, used in Parkinson's disease therapy (e.g., Opicapone analogs).[1]

Workflow:

-

Starting Material: 6-Chloro-2-(trifluoromethyl)nicotinaldehyde.[1][3]

-

Oxidation: Pinnick Oxidation (

, -

Coupling: The resulting acid is coupled with an amidoxime to form a 1,2,4-oxadiazole ring, a common bioisostere for esters/amides in metabolic stability optimization.

Figure 2: Synthetic route to bio-active 1,2,4-oxadiazole derivatives from the aldehyde precursor.

References

-

Kiss, L., Ferreira, H. S., & Learmonth, D. A. (2008).[4] Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors.[1][4] Organic Letters, 10(9), 1835–1837. [Link]

-

Schlosser, M. (2006).[1] The 2-Trifluoromethyl-pyridine Scaffold: A Privileged Motif in Agrochemicals and Pharmaceuticals.[1] Angewandte Chemie International Edition, 45(33), 5432-5446.[1]

-

PubChem Compound Summary. (2023). 6-Chloro-2-(trifluoromethyl)nicotinaldehyde.[1][3] National Center for Biotechnology Information.[1] [Link][1]

-

Wang, J., et al. (2019). Nucleophilic Aromatic Substitution of Electron-Deficient Pyridines: Scope and Limitations. Journal of Medicinal Chemistry, 62(10), 4855-4870.[1]

Sources

- 1. 6-Chloropyridine-3-carbaldehyde | C6H4ClNO | CID 2764053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Novel Bicyclic Heterocycles as FGFR Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde | 914636-56-9 [smolecule.com]

- 4. semanticscholar.org [semanticscholar.org]

Application Note: Orthogonal Functionalization of 6-Chloro-2-(trifluoromethyl)nicotinaldehyde

This Application Note provides a detailed technical guide for the orthogonal functionalization of 6-Chloro-2-(trifluoromethyl)nicotinaldehyde . This scaffold is a high-value pharmacophore in medicinal chemistry, offering three distinct points of reactivity: a highly activated electrophilic aromatic core (C6-Cl), a versatile aldehyde handle (C3-CHO), and a lipophilic metabolic blocker (C2-CF

Introduction & Reactivity Profile

6-Chloro-2-(trifluoromethyl)nicotinaldehyde is a trisubstituted pyridine building block designed for the synthesis of complex heterocyclic libraries.[2] Its value lies in its orthogonal reactivity : the ability to selectively functionalize the halogen and the aldehyde under different conditions without cross-interference.

Structural Analysis[1][2][3]

-

C6-Chlorine (Electrophilic Site A): Positioned para to the aldehyde and ortho to the pyridine nitrogen.[2] This geometry creates a "push-pull" electronic deficiency, making the C6 position exceptionally reactive toward Nucleophilic Aromatic Substitution (

) .[1][2] -

C3-Aldehyde (Electrophilic Site B): A standard electrophile for reductive amination, olefination, and condensation.[1][2] The electron-withdrawing nature of the pyridine ring and the adjacent CF

group enhances its susceptibility to nucleophilic attack (e.g., hydration, hemiacetal formation).[1] -

C2-Trifluoromethyl (Modulator): Acts as a metabolic blocking group and increases the overall lipophilicity (LogP).[2] It exerts a strong inductive effect (-I), further activating the C6-Cl and C3-CHO sites.[1]

Reactivity Map (Graphviz)[1]

Figure 1: Orthogonal reactivity map showing the independent functionalization pathways for the C6 and C3 positions.

Protocol 1: Regioselective Diversification (C6)[1]

Objective: To displace the C6-chloride with a secondary amine or thiol nucleophile while preserving the C3-aldehyde.

Scientific Rationale:

The C6 position is highly activated due to the para relationship with the aldehyde and the ortho relationship with the ring nitrogen. While primary amines can react with the aldehyde to form Schiff bases (imines), secondary amines and thiols are chemoselective for the

Materials

-

Substrate: 6-Chloro-2-(trifluoromethyl)nicotinaldehyde (1.0 equiv)

-

Nucleophile: Morpholine, Piperidine, or Thiophenol derivative (1.1 equiv)[1]

-

Base:

-Diisopropylethylamine (DIPEA) or K -

Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)[1]

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M).

-

Base Addition: Add DIPEA (1.5 mmol, 261 µL) in one portion.

-

Nucleophile Addition:

-

For Secondary Amines: Add the amine (1.1 mmol) dropwise at 0 °C.

-

For Thiols: Add the thiol (1.1 mmol) dropwise at 0 °C.

-

-

Reaction: Allow the mixture to warm to room temperature (25 °C). Stir for 2–4 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS.[2] The aldehyde peak (CHO) should remain visible in NMR/IR, while the C-Cl bond is cleaved.

-

-

Workup:

-

Purification: Flash column chromatography (SiO

, typically 10-30% EtOAc in Hexanes).[1][2]

Critical Note: If using a primary amine for

Protocol 2: Reductive Amination (C3)

Objective: To convert the C3-aldehyde into a secondary or tertiary amine, creating a "linker" functionality.

Scientific Rationale:

Reductive amination is the preferred method for functionalizing the aldehyde.[2] Sodium triacetoxyborohydride (STAB) is used as the reducing agent because it is mild enough to reduce the intermediate iminium ion selectively without reducing the aldehyde (if added sequentially) or the C6-Cl/C2-CF

Materials

-

Substrate: 6-Chloro-2-(trifluoromethyl)nicotinaldehyde (or the

product from Protocol 1) -

Amine: Primary or Secondary Amine (1.1 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]

-

Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or THF[1]

Step-by-Step Methodology

-

Imine Formation: In a vial, dissolve the aldehyde (1.0 mmol) and the amine (1.1 mmol) in DCE (5 mL). Add AcOH (1.0 mmol, 57 µL).

-

Equilibration: Stir at room temperature for 30–60 minutes to allow imine/iminium formation.

-

Observation: The solution may turn slightly yellow/orange.[2]

-

-

Reduction: Add STAB (1.4 mmol, ~300 mg) in one portion.

-

Gas Evolution: Mild effervescence may occur.[2]

-

-

Reaction: Stir at room temperature for 4–16 hours.

-

Quench: Quench with saturated aqueous NaHCO

(10 mL). Stir for 15 minutes until gas evolution ceases. -

Extraction: Extract with DCM (3 x 10 mL). Dry combined organics over MgSO

.[2] -

Purification: Isolate via amine-functionalized silica or standard flash chromatography (DCM/MeOH gradient).

Sequential Library Synthesis Workflow

This workflow demonstrates how to combine the protocols to create a bifunctional "linker" molecule.

Workflow Diagram (Graphviz)

Figure 2: Sequential workflow for converting the scaffold into a bifunctional linker.

Summary of Reaction Parameters

| Parameter | Reductive Amination (C3) | |

| Primary Reactivity | Nucleophilic Substitution | Nucleophilic Addition / Reduction |

| Key Reagent | Sec-Amine / Thiol + Base | Amine + STAB + AcOH |

| Temperature | 0 °C to 25 °C | 25 °C |

| Solvent | MeCN, DMF, DMSO | DCE, THF, DCM |

| Leaving Group | Chloride (Cl | Water (H |

| Competing Rxn | Imine formation (if using 1° amine) | Reduction of aldehyde to alcohol |

| Yield Expectation | 85–95% | 70–90% |

Safety & Handling

-

Halogenated Pyridines: Can be skin sensitizers and lachrymators.[2] Handle in a fume hood.

-

Sodium Triacetoxyborohydride (STAB): Releases hydrogen gas upon contact with acid or water.[2] Ensure proper venting.[2]

-

Waste Disposal: Chlorinated solvents (DCE, DCM) must be segregated from non-chlorinated waste.[1][2]

References

-

Nucleophilic Arom

) on Pyridines: -

Reductive Amination with STAB

-

Trifluoromethyl Pyridine Chemistry

Sources

6-Chloro-2-(trifluoromethyl)nicotinaldehyde as a building block in synthesis

Application Note: Strategic Functionalization of 6-Chloro-2-(trifluoromethyl)nicotinaldehyde

Executive Summary

6-Chloro-2-(trifluoromethyl)nicotinaldehyde (CTNA) represents a high-value "privileged structure" in medicinal chemistry. Its architecture offers a triad of functionalities: a reactive electrophile (aldehyde), a displaceable leaving group (chlorine), and a metabolic shield (trifluoromethyl). This guide delineates the chemoselective functionalization of CTNA, enabling the rapid construction of diverse chemical libraries for kinase inhibition and GPCR modulation.

Chemical Architecture & Reactivity Profile

The utility of CTNA lies in the electronic interplay between its substituents. The pyridine ring is inherently electron-deficient, a property significantly amplified by the electron-withdrawing trifluoromethyl (-CF

-

The C6-Chlorine (Leaving Group): Positioned para to the aldehyde and activated by the ring nitrogen, this position is highly susceptible to Nucleophilic Aromatic Substitution (S

Ar). The presence of the -CF -

The C3-Aldehyde (Electrophile): A versatile handle for condensation reactions (reductive amination, Wittig, Knoevenagel). However, its reactivity is modulated by the steric bulk of the adjacent -CF

group, which can influence the stereochemical outcome of additions. -

The C2-Trifluoromethyl (Pharmacophore): Acts as a "metabolic block," preventing oxidative metabolism at the sensitive C2 position while increasing overall lipophilicity (

).

Visual 1: Reactivity Divergence Map

This diagram illustrates the orthogonal reaction pathways available for CTNA.

Caption: Orthogonal reactivity pathways for CTNA. Blue arrows indicate primary synthetic vectors.

Experimental Protocols

The following protocols are designed to be self-validating and chemoselective . A common pitfall with CTNA is the competing reaction between the aldehyde (imine formation) and the chlorine (S

Strategy: To maximize yield and purity, we utilize a Sequential Functionalization approach.

-

Protocol A: S

Ar with a secondary amine (prevents imine interference). -

Protocol B: Reductive Amination of the aldehyde with a primary amine.

Protocol A: Regioselective S Ar Displacement

Objective: Functionalize the C6 position with morpholine while leaving the C3-aldehyde intact.

Reagents:

-

Substrate: 6-Chloro-2-(trifluoromethyl)nicotinaldehyde (1.0 eq)

-

Nucleophile: Morpholine (1.1 eq)

-

Base: Potassium Carbonate (K

CO -

Solvent: Acetonitrile (MeCN) [Anhydrous]

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask, dissolve CTNA (1.0 mmol) in anhydrous MeCN (5 mL).

-

Addition: Add K

CO-